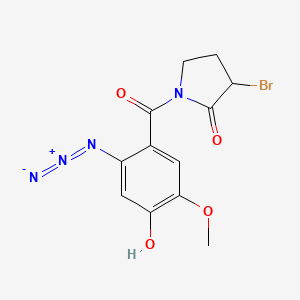![molecular formula C16H25NO4S B12639984 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate CAS No. 918943-67-6](/img/structure/B12639984.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexyl propanoate group attached to a 4-methylbenzene-1-sulfonyl amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine, followed by esterification with propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond. The esterification step may require a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, triethylamine (TEA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinyl compounds, thiols
Substitution: Sulfonamide derivatives
Applications De Recherche Scientifique
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hexyl propanoate moiety may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]propanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]butanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]pentanoate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate stands out due to its specific combination of a hexyl propanoate group and a 4-methylbenzene-1-sulfonyl amine moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
918943-67-6 |
|---|---|
Formule moléculaire |
C16H25NO4S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylamino]hexyl propanoate |
InChI |
InChI=1S/C16H25NO4S/c1-4-6-7-14(12-21-16(18)5-2)17-22(19,20)15-10-8-13(3)9-11-15/h8-11,14,17H,4-7,12H2,1-3H3 |
Clé InChI |
CVVRCEGARLNJDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


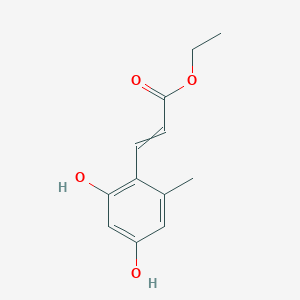

![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
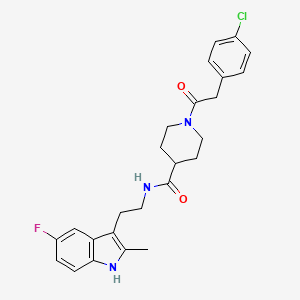
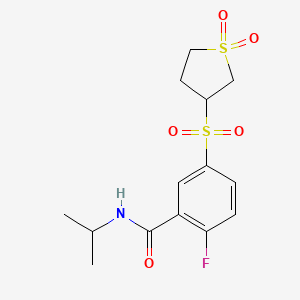
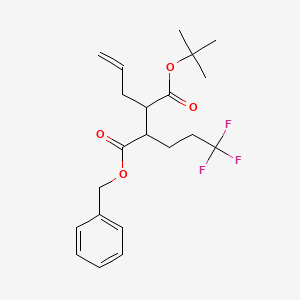
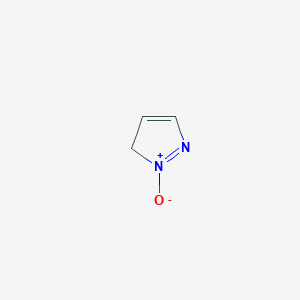

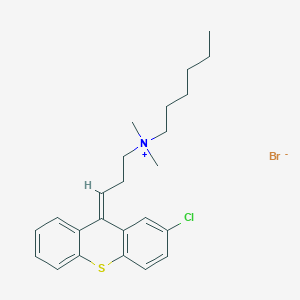
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
